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molecular formula C21H31N5O2 B1668070 Buspirone CAS No. 36505-84-7

Buspirone

Cat. No. B1668070
M. Wt: 385.5 g/mol
InChI Key: QWCRAEMEVRGPNT-UHFFFAOYSA-N
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Patent
US07501113B2

Procedure details

A suitable aerosol was generated using buspirone (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane-7,9-dione monohydrochloride) dissolved in propylene glycol (PG).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]2[C:27](=[O:28])[CH2:26][C:21]3([CH2:25][CH2:24][CH2:23][CH2:22]3)[CH2:20][C:19]2=[O:29])[CH2:10][CH2:9]1>C(O)C(O)C>[CH:6]1[CH:5]=[N:4][C:3]([N:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]3[C:27](=[O:28])[CH2:26][C:21]4([CH2:22][CH2:23][CH2:24][CH2:25]4)[CH2:20][C:19]3=[O:29])[CH2:10][CH2:9]2)=[N:2][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=C(N=CC=C1)N1CCN(CC1)CCCCN1C(CC2(CCCC2)CC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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